molecular formula C18H30O3 B1249928 13-HoTrE

13-HoTrE

Cat. No. B1249928
M. Wt: 294.4 g/mol
InChI Key: KLLGGGQNRTVBSU-JDTPQGGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-HOTrE is a hydroxyoctadecatrienoic acid that consists of 9Z,11E,15Z-octadecatrienoic acid bearing an additional 13-hydroxy substituent. It is a hydroxy fatty acid and a HOTrE.
13-Hote belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Thus, 13-hote is considered to be an octadecanoid lipid molecule. 13-Hote is considered to be a practically insoluble (in water) and relatively neutral molecule. 13-Hote has been detected in multiple biofluids, such as blood and urine. Within the cell, 13-hote is primarily located in the membrane (predicted from logP) and cytoplasm.

Scientific Research Applications

1. Biochemical Mechanisms and Enzymatic Activity

  • 13-Hydroxyoctadecatrienoic acid (13-HoTrE) plays a role in biochemical reactions, such as the hydroperoxide O-O bond cleavage catalyzed by soybean peroxygenase. It gets converted into specific epoxide regio-isomers, indicating a heterolytic scission mechanism in the reduction of hydroperoxides (Blée, Wilcox, Marnett, & Schuber, 1993).

2. Therapeutic Potential in Rheumatoid Arthritis

  • 13-HoTrE exhibits anti-inflammatory properties by suppressing IL-1beta-induced expression of matrix metalloproteinases in human chondrocytes. This could explain the clinical efficacy of stinging nettle leaf extracts in treating rheumatoid arthritis (Schulze-Tanzil et al., 2002).

3. Role in Epidermal Proliferation and Skin Health

  • Topical application of 13-HoTrE can reverse hyperproliferation in the epidermis, suggesting its potential in treating skin disorders. It seems to work by modulating protein kinase C-beta activity, highlighting its significance in dermatological research (Cho & Ziboh, 1994).

4. Anti-Inflammatory Effects and Immune Response

  • 13-HoTrE has shown anti-inflammatory effects by inactivating NLRP3 inflammasome complex in cells, indicating its potential in managing inflammatory conditions and immune response modulation (Kumar et al., 2016).

5. Potential in Cancer Research

  • Research indicates a decrease in 13-HoTrE levels in human colon cancers, suggesting its role in tumorigenesis and potential as a biomarker or therapeutic target in cancer research (Shureiqi et al., 1999).

6. Investigation in Oxidative Stress and Cellular Damage

  • 13-HoTrE has been studied in the context of oxidative stress and its interaction with amino acids, indicating its potential role in understanding cellular damage mechanisms (Zamora, Gallardo, & Hidalgo, 2008).

properties

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

(9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoic acid

InChI

InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h3,7,9,11-12,15,17,19H,2,4-6,8,10,13-14,16H2,1H3,(H,20,21)/b9-7-,11-3-,15-12+

InChI Key

KLLGGGQNRTVBSU-JDTPQGGVSA-N

Isomeric SMILES

CC/C=C\CC(/C=C/C=C\CCCCCCCC(=O)O)O

Canonical SMILES

CCC=CCC(C=CC=CCCCCCCCC(=O)O)O

physical_description

Solid

synonyms

13-HOTrE
13-hydroxyoctadecatrienic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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